molecular formula C11H15BrClNO B8128226 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride

Cat. No.: B8128226
M. Wt: 292.60 g/mol
InChI Key: DXWRKMPJONSGPM-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxymethyl group attached to a cyclopropylamine backbone, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps, including the formation of the cyclopropylamine core and subsequent functionalization with the bromine, methyl, and phenoxymethyl groups. Specific synthetic routes and reaction conditions may vary, but common methods include:

    Cyclopropylamine Formation: The cyclopropylamine core can be synthesized through the reaction of cyclopropylcarbinol with ammonia or an amine source under acidic or basic conditions.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Phenoxymethylation: The phenoxymethyl group can be attached through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable and cost-effective processes.

Chemical Reactions Analysis

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide (OH-) or amines replace the bromine atom, forming new compounds.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding, due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with biological receptors, leading to modulation of receptor activity and downstream signaling pathways.

    Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic processes and biochemical reactions.

    Cellular Pathways: Influence on cellular pathways, potentially altering gene expression, protein synthesis, and cellular functions.

The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride can be compared with other similar compounds, such as:

    1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.

    1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine acetate: Another salt form with distinct chemical and physical characteristics.

    1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine sulfate: A sulfate salt variant with potential differences in biological activity and stability.

The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which may confer unique properties and advantages in various applications.

Properties

IUPAC Name

1-[(3-bromo-5-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-8-4-9(12)6-10(5-8)14-7-11(13)2-3-11;/h4-6H,2-3,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRKMPJONSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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